3,3-Diphenylpropanal

Overview

Description

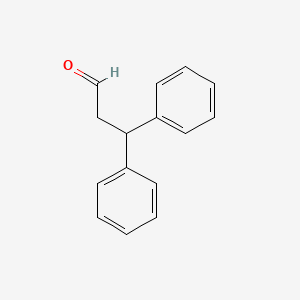

3,3-Diphenylpropanal, also known as 3,3-Diphenylpropionaldehyde, is a chemical compound with the molecular formula C15H14O . It has an average mass of 210.271 Da and a monoisotopic mass of 210.104462 Da . It is also known by its IUPAC name, Benzenepropanal, β-phenyl- .

Molecular Structure Analysis

The molecular structure of 3,3-Diphenylpropanal consists of a propanal group (a three-carbon aldehyde) with two phenyl groups (benzene rings) attached to the middle carbon . This gives the molecule a somewhat complex structure with multiple aromatic rings.Scientific Research Applications

Microfluidity Probes in Aqueous Solutions

3,3-Diphenylpropanal, along with compounds like diphenylpropane, has been utilized as a microfluidity probe in aqueous micellar solutions with sodium dodecyl sulphate. These probes, effective even in small concentrations, offer advantages in microfluidity measurements and have shown consistent results with fluorescence depolarization methods (Zachariasse, 1978).

Photoinduced Nucleophilic Addition

In a study involving photoamination, 3,3-Diphenylpropanal and related compounds were used to achieve photoinduced nucleophilic addition of ammonia and alkylamines, leading to the formation of various structurally interesting compounds. The process underscores the chemical's potential in synthetic organic chemistry (Yamashita et al., 1991).

Crystal Structure Analysis

Research involving crystal structure determination of related compounds, such as 1,3-diphenylpropane-1,2,3-trione and 3,3-dihydroxy-1,4-diphenylbutane-1,2,4-trione, provides insights into the molecular configuration of polycarbonyl compounds. These studies are critical for understanding the molecular geometry and potential applications of 3,3-Diphenylpropanal in materials science and crystallography (Beddoes et al., 1982).

Fluorescence Spectroscopy

Investigations on the fluorescence spectra of compounds like 1,3-diphenylpropane, which are structurally related to 3,3-Diphenylpropanal, have revealed unique fluorescence characteristics due to intramolecular excimer formation. Such properties are significant in the field of photophysics and photonics (Hirayama, 1965).

Potential in Medicinal Chemistry

Derivatives of diphenylpropane, closely related to 3,3-Diphenylpropanal, have shown potential as agonists of PPAR nuclear receptors, suggesting its relevance in developing treatments for metabolic, inflammatory, and neurodegenerative diseases (Rosse, 2013).

Chemical Transformations and Synthesis

Studies involving the halogenation of 2-hydroxy-1,2-diphenylpropan-1-one, a compound structurally similar to 3,3-Diphenylpropanal, have expanded the understanding of chemical transformations and synthesis, contributing to the field of organic chemistry (Aitken & Aitken, 2008).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3,3-Diphenylpropanal is classified under GHS07. It has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

properties

IUPAC Name |

3,3-diphenylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diphenylpropanal | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)

![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)